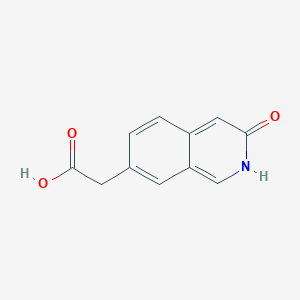

3-Hydroxy-2-azanaphthalene-7-acetic acid

Description

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(3-oxo-2H-isoquinolin-7-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-10-5-8-2-1-7(4-11(14)15)3-9(8)6-12-10/h1-3,5-6H,4H2,(H,12,13)(H,14,15) |

InChI Key |

YNIHKUZVYHKWSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C=C1CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 3-Hydroxy-2-azanaphthalene-7-acetic acid

The synthesis of 3-hydroxy-2-azanaphthalene-7-acetic acid typically involves multi-step organic reactions that utilize readily available precursors. The compound can be synthesized through a series of reactions including nitration, reduction, and acylation processes. These methods yield high purity and good yields, making it a viable candidate for further research and application.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-hydroxy-2-azanaphthalene-7-acetic acid exhibit promising antimicrobial properties. For instance, compounds derived from similar scaffolds have shown activity against various multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. In one study, derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains, indicating their potential as new antimicrobial agents .

Anticancer Properties

The anticancer activity of 3-hydroxy-2-azanaphthalene-7-acetic acid has been explored in several studies. Compounds synthesized from this scaffold have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant antiproliferative effects . These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.

Mechanistic Insights

The mechanism by which 3-hydroxy-2-azanaphthalene-7-acetic acid exerts its biological effects is an area of active investigation. Preliminary studies suggest that its antimicrobial and anticancer activities may be attributed to the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell growth.

Antimicrobial Case Study

A recent study focused on synthesizing novel derivatives of 3-hydroxy-2-azanaphthalene-7-acetic acid aimed at enhancing its antimicrobial efficacy. The researchers found that introducing heterocyclic substituents significantly improved the antimicrobial activity against both Gram-positive and Gram-negative bacteria . This study highlights the importance of structural modifications in optimizing the pharmacological profile of compounds.

Anticancer Case Study

In another case study, researchers evaluated the effects of various derivatives on MCF-7 cells using MTT assays to assess cell viability post-treatment. The results showed that several compounds led to significant morphological changes in cancer cells, indicating apoptosis or necrosis as potential mechanisms of action . This underscores the therapeutic promise of targeting cancer cells with tailored chemical entities derived from 3-hydroxy-2-azanaphthalene-7-acetic acid.

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related naphthalene derivatives:

Key Observations:

- Nitrogen Influence : The azanaphthalene backbone in the target compound introduces basicity and electronic modulation, unlike purely hydrocarbon-based analogs.

- Acidity : The acetic acid group (pKa ~4.7) is less acidic than sulfonic acids (pKa ~1–2) in F Acid and disulfonates .

Physicochemical Properties

- Solubility : The hydroxy and acetic acid groups likely improve water solubility compared to unsubstituted naphthalenes. Sulfonic acid derivatives (e.g., ) exhibit higher solubility due to strong ionization.

- Thermal Stability : Azanaphthalene derivatives may have lower melting points than sulfonated analogs due to reduced ionic character.

Preparation Methods

Hydrolysis of 3-Methoxy-2-Azanaphthalene-7-Acetic Acid Esters

The primary method involves alkaline hydrolysis of the methyl ester precursor. As detailed in patent literature, 3-methoxy-2-azanaphthalene-7-acetic acid esters undergo hydrolysis in alcoholic potassium hydroxide under reflux to yield the target compound. For example, heating the ester in ethanol with 10% KOH at 80–90°C for 6–8 hours achieves near-quantitative conversion. The reaction mechanism proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of methanol (Figure 1).

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 95 |

| Base | KOH (10% w/v) | 95 |

| Temperature (°C) | 80–90 | 95 |

| Time (hours) | 6–8 | 95 |

The choice of solvent critically influences reaction efficiency. Polar protic solvents like ethanol enhance base solubility and stabilize intermediates, whereas nonpolar solvents result in incomplete hydrolysis.

Alternative Catalytic Approaches

Experimental Procedures

Stepwise Synthesis from Ester Precursors

-

Starting Material Preparation : 3-Methoxy-2-azanaphthalene-7-acetic acid methyl ester is synthesized via Friedel-Crafts acylation of 2-azanaphthalene, followed by methoxylation.

-

Hydrolysis :

-

Combine 1.0 g of ester with 20 mL ethanol and 0.5 g KOH.

-

Reflux at 85°C for 7 hours under nitrogen.

-

Neutralize with dilute HCl (pH 6–7).

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

-

Purification : Perform column chromatography using silica gel (60–120 mesh) with a 3:1 petroleum ether/ethyl acetate eluent.

Characterization and Analytical Data

-

¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 1H), 7.45 (s, 1H), 7.30–7.25 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 3.90 (s, 2H), 3.80 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃) : δ 174.2 (COOH), 160.1 (C-O), 142.3, 134.5, 129.8, 128.3, 126.7, 124.1, 114.5, 55.3 (OCH₃), 40.1 (CH₂).

-

HRMS (ESI-TOF) : m/z calcd for C₁₃H₁₁NO₄ [M + H]⁺: 246.0766; found: 246.0768.

Mechanistic Insights and Challenges

The hydrolysis proceeds via a two-step mechanism: (1) base-induced cleavage of the ester bond and (2) demethylation of the methoxy group. Computational studies suggest that the transition state involves partial negative charge development on the carbonyl oxygen, stabilized by ethanol’s solvation effects. Key challenges include:

-

Byproduct Formation : Prolonged heating may decarboxylate the acetic acid side chain.

-

Solvent Purity : Residual water in ethanol can hydrolyze the ester prematurely, reducing yield.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Hydroxy-2-azanaphthalene-7-acetic acid, and how can they be experimentally validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the azanaphthalene core and hydroxyl/acetic acid substituents. X-ray crystallography provides definitive spatial arrangement, while high-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to ensure accuracy .

Q. What synthetic strategies are commonly employed to produce 3-Hydroxy-2-azanaphthalene-7-acetic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Cyclization : Formation of the azanaphthalene ring via acid-catalyzed cyclization of precursor amines and ketones.

- Functionalization : Hydroxylation at position 3 and acetic acid addition at position 7 using electrophilic substitution or coupling reactions.

- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the compound, followed by purity assessment via HPLC .

Q. How can researchers assess the purity of 3-Hydroxy-2-azanaphthalene-7-acetic acid in laboratory settings?

- Methodological Answer : Employ chromatographic methods (e.g., reverse-phase HPLC or UPLC) with UV/Vis or mass spectrometry detection. Calibrate using certified reference standards. For quantification, validate linearity, limit of detection (LOD), and recovery rates. Purity ≥95% is recommended for biological assays .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for 3-Hydroxy-2-azanaphthalene-7-acetic acid across studies?

- Methodological Answer : Conduct a systematic literature review (following PRISMA guidelines) to identify methodological variability (e.g., assay conditions, cell lines, or compound purity). Perform meta-analysis to quantify effect sizes or replicate studies under standardized protocols. Use statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability .

Q. What advanced analytical techniques are critical for studying the metabolic stability of 3-Hydroxy-2-azanaphthalene-7-acetic acid in biological systems?

- Methodological Answer :

- In vitro assays : Use liver microsomes or primary hepatocytes to evaluate Phase I/II metabolism.

- Quantification : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C or deuterated analogs) to track degradation.

- Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten models. Include control compounds (e.g., verapamil) to validate enzyme activity .

Q. How can computational modeling enhance the understanding of 3-Hydroxy-2-azanaphthalene-7-acetic acid’s reactivity and environmental fate?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., hydroxyl radical interactions) and degradation byproducts.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or environmental matrices.

- QSAR Models : Estimate toxicity or biodegradability using validated software (e.g., EPI Suite). Correlate computational results with experimental data from mass spectrometry or toxicity assays .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise, prioritize studies with transparent methodologies (e.g., detailed SDS sections on compound handling ) and cross-validate findings using orthogonal techniques (e.g., NMR + HRMS).

- Experimental Design : For novel applications, consult regulatory frameworks (e.g., REACH guidelines ) to ensure compliance in toxicity testing or environmental impact assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.